molecular formula C22H25N5O B12244754 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12244754
M. Wt: 375.5 g/mol
InChI Key: PQGAVOBWUNAZNO-UHFFFAOYSA-N
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Description

3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a piperidine ring and a pyrimidine moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyrimidine with the piperidine intermediate.

    Quinazolinone Core Formation: The quinazolinone core is constructed through cyclization reactions involving an anthranilic acid derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinazoline derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: The compound shows promise in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole
  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

Uniqueness

Compared to similar compounds, 3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinazolinone core, in particular, is a key feature that differentiates it from other piperidine and pyrimidine derivatives.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

3-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H25N5O/c1-15-24-19-5-3-2-4-18(19)22(28)27(15)14-16-9-12-26(13-10-16)20-8-11-23-21(25-20)17-6-7-17/h2-5,8,11,16-17H,6-7,9-10,12-14H2,1H3

InChI Key

PQGAVOBWUNAZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC=C4)C5CC5

Origin of Product

United States

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